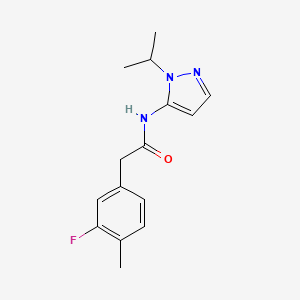![molecular formula C29H22N2O3 B4981969 N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as DBF, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBF is a potent inhibitor of the proteasome, which is a complex protein machinery responsible for the degradation of intracellular proteins. DBF has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
作用機序
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in the regulation of cell growth and survival, and its inhibition can induce apoptosis in cancer cells. In autoimmune diseases, the proteasome is involved in the activation of immune cells and the production of inflammatory cytokines. Inhibition of the proteasome by this compound can reduce inflammation and suppress the immune response. In neurodegenerative disorders, the proteasome is involved in the clearance of toxic proteins, and its inhibition by this compound can reduce their accumulation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, depending on the disease model and the dose used. In cancer cells, this compound induces apoptosis by inhibiting the proteasome, leading to the accumulation of intracellular proteins and the activation of pro-apoptotic pathways. In autoimmune diseases, this compound reduces inflammation and suppresses the immune response by inhibiting the proteasome, leading to the decreased production of inflammatory cytokines and the activation of regulatory T cells. In neurodegenerative disorders, this compound reduces the accumulation of toxic proteins in the brain by inhibiting the proteasome, leading to the activation of autophagy and the clearance of toxic proteins.
実験室実験の利点と制限
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency and specificity for the proteasome. This compound has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses. The synthesis of this compound can also be challenging, requiring several steps and specialized equipment.
将来の方向性
For N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide research include the optimization of its pharmacokinetics and pharmacodynamics, the development of new formulations to improve its solubility and bioavailability, and the evaluation of its safety and efficacy in clinical trials. This compound may also have potential applications in other diseases, such as infectious diseases and metabolic disorders.
合成法
The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-aminobenzophenone with 4-nitrophenylacetic acid, followed by reduction and acylation to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for research purposes.
科学的研究の応用
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results as a potent inhibitor of the proteasome, which plays a critical role in the regulation of cell growth and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In autoimmune diseases, this compound has been shown to reduce inflammation and suppress the immune response. This compound has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and lupus, where it has shown promising results in reducing disease severity and progression.
In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects. This compound has been shown to reduce the accumulation of toxic proteins in the brain, such as beta-amyloid and tau, which are implicated in Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)amino]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c32-28(26-19-22-13-7-8-14-25(22)34-26)30-23-15-17-24(18-16-23)31-29(33)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-19,27H,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXHZUUKPUHOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)

![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
